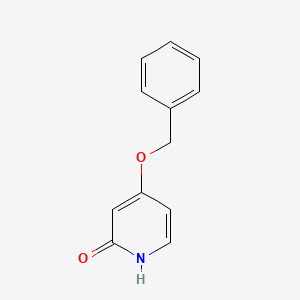

4-Benzyloxy-2-(1H)-pyridone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12-8-11(6-7-13-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVNUEPFPBWTSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394121 | |

| Record name | 4-Benzyloxy-2-(1H)-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57261408 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

53937-02-3 | |

| Record name | 4-Benzyloxy-2-(1H)-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyloxy-2(1H)-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Benzyloxy-2-(1H)-pyridone from 4-Benzyloxypyridine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-benzyloxy-2-(1H)-pyridone from its precursor, 4-benzyloxypyridine-N-oxide. This transformation is a key step in the synthesis of various pharmaceutical intermediates and novel 2-pyridone derivatives. This document details the underlying chemical principles, experimental protocols, and characterization data to support research and development in this area.

Introduction

The synthesis of substituted 2-(1H)-pyridones is of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The conversion of pyridine-N-oxides to functionalized pyridones is a powerful synthetic strategy. This guide focuses on the specific rearrangement of 4-benzyloxypyridine-N-oxide to this compound, a reaction that proceeds via a mechanism related to the Boekelheide rearrangement. The process involves the use of acetic anhydride to induce an intramolecular rearrangement, yielding the desired pyridone.

Reaction Mechanism and Pathway

The synthesis of this compound from 4-benzyloxypyridine-N-oxide in the presence of acetic anhydride is understood to proceed through a mechanism analogous to the Boekelheide rearrangement. The key steps are:

-

O-Acylation: The oxygen atom of the N-oxide nucleophilically attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of an O-acetylated pyridinium intermediate and an acetate anion.

-

Deprotonation: The acetate anion acts as a base, abstracting a proton from the C2 position of the pyridine ring. This deprotonation is facilitated by the increased acidity of the C-H bond due to the electron-withdrawing nature of the acylated N-oxide.

-

[1][1]-Sigmatropic Rearrangement: The resulting intermediate undergoes a concerted[1][1]-sigmatropic rearrangement. This pericyclic reaction involves the reorganization of six electrons, leading to the formation of a new C-O bond and a C-C double bond, and the cleavage of the N-O bond.

-

Tautomerization/Hydrolysis: The intermediate from the sigmatropic rearrangement is an unstable mixed anhydride derivative. Subsequent workup with a protic solvent (e.g., methanol/water) leads to hydrolysis and tautomerization to the more stable 2-pyridone final product.

The overall transformation is depicted in the following workflow:

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the starting material, 4-benzyloxypyridine-N-oxide, and its subsequent conversion to this compound.

Synthesis of Starting Material: 4-Benzyloxypyridine-N-oxide

A common method for the preparation of 4-benzyloxypyridine-N-oxide is the O-benzylation of 4-hydroxypyridine followed by N-oxidation.

Step 1: O-Benzylation of 4-Hydroxypyridine

| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |

| 4-Hydroxypyridine | 95.09 g/mol | 10.0 g | 105.2 |

| Benzyl Chloride | 126.58 g/mol | 14.7 mL (16.2 g) | 128.0 |

| Potassium Carbonate | 138.21 g/mol | 21.8 g | 157.8 |

| N,N-Dimethylformamide (DMF) | - | 150 mL | - |

Procedure:

-

To a stirred suspension of 4-hydroxypyridine and potassium carbonate in N,N-dimethylformamide (DMF), add benzyl chloride dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-benzyloxypyridine.

Step 2: N-Oxidation of 4-Benzyloxypyridine

| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |

| 4-Benzyloxypyridine | 185.22 g/mol | (from previous step) | ~105.2 |

| m-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 172.57 g/mol | ~30.0 g | ~134.4 |

| Dichloromethane (DCM) | - | 200 mL | - |

Procedure:

-

Dissolve the crude 4-benzyloxypyridine in dichloromethane (DCM).

-

Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench excess m-CPBA.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford 4-benzyloxypyridine-N-oxide.

Synthesis of this compound

| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |

| 4-Benzyloxypyridine-N-oxide | 201.22 g/mol | 24.8 g | 123 |

| Acetic Anhydride | 102.09 g/mol | 150 mL | - |

| Ethyl Acetate | - | 150 mL | - |

| Methanol | - | 10 mL | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 4-benzyloxypyridine-N-oxide (24.8 g, 123 mmol) in acetic anhydride (150 mL).[2]

-

Heat the mixture to reflux and maintain for 1.5 hours.[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acetic anhydride.[2]

-

Dissolve the resulting residue in a mixture of ethyl acetate (150 mL) and methanol (10 mL).[2]

-

Stir the solution at 60 °C for 2 hours.[2]

-

Cool the solution to room temperature, which should induce the precipitation of a solid.

-

Collect the precipitated solid by filtration to obtain the crude product (approximately 8.84 g).[2]

-

Concentrate the filtrate to obtain an additional batch of crude product (approximately 4.17 g).[2]

-

Combine the crude products and purify by recrystallization from a mixture of methanol and ethyl acetate to yield pure this compound.[2]

Yield: 12.1 g (49%)[2]

Characterization Data

| Compound | Melting Point (°C) | 1H NMR (δ ppm) | 13C NMR (δ ppm) |

| 4-Benzyloxypyridine-N-oxide | 178-179 (dec.) | Data not available in search results | Data not available in search results |

| This compound | 201-203 | Aromatic H (benzyl and pyridone rings): 6.5-8.0, CH2 (benzylic): 5.1-5.3 | Data not available in search results |

Safety Information

Acetic Anhydride:

-

Hazards: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Fatal if inhaled.

-

Precautions: Keep away from heat, sparks, and open flames. Use only in a well-ventilated area or under a fume hood. Wear protective gloves, clothing, eye, and face protection.

4-Benzyloxypyridine-N-oxide:

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautions: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves and eye protection.

It is imperative to consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

Caption: Overall workflow for the synthesis and purification of this compound.

References

Chemical and physical properties of 4-Benzyloxy-2-(1H)-pyridone.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Benzyloxy-2-(1H)-pyridone, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The information presented herein is intended to support research and development activities by providing key data and experimental methodologies.

Core Chemical and Physical Properties

This compound is a solid, appearing as a yellow to orange to brown powder.[1][2][3] Its core structure consists of a pyridone ring substituted with a benzyloxy group at the 4-position. This substitution influences its electronic properties and reactivity. The 2-pyridone nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets.[4]

A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁NO₂ | [1][3][5][6][7][8] |

| Molecular Weight | 201.22 g/mol | [1][7][8] |

| Melting Point | 199-203 °C | [1][2][3][5] |

| Boiling Point (Predicted) | 464.3 ± 45.0 °C | [1][2][8] |

| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [1][2][8] |

| pKa (Predicted) | 11.09 ± 0.10 | [1][2][8] |

| Appearance | Yellow to orange to brown powder | [1][2][3] |

| CAS Number | 53937-02-3 | [1][3][5][7] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions involving this compound are outlined below.

The synthesis of this compound is commonly achieved from 4-benzyloxypyridine-N-oxide.[1][2][4] The general procedure is as follows:

-

Reaction Setup: 4-benzyloxypyridine-N-oxide (e.g., 24.8 g, 123 mmol) is combined with acetic anhydride (e.g., 150 mL).[1][2]

-

Reflux: The mixture is heated to reflux and maintained for 1.5 hours.[1][2]

-

Cooling and Concentration: After the reaction is complete, the system is cooled to room temperature. The excess acetic anhydride is then removed under reduced pressure.[1][2]

-

Dissolution and Heating: The resulting residue is dissolved in a solvent mixture of ethyl acetate (e.g., 150 mL) and methanol (e.g., 10 mL) and stirred at 60 °C for 2 hours.[1][2]

-

Precipitation and Filtration: Upon cooling to room temperature, a solid precipitates. This crude product is collected by filtration.[1][2]

-

Purification: The crude product is purified by recrystallization from a mixture of methanol and ethyl acetate to yield pure this compound.[1][2]

References

- 1. 4-BENZYLOXY-2(1 H)-PYRIDONE | 53937-02-3 [chemicalbook.com]

- 2. 4-BENZYLOXY-2(1 H)-PYRIDONE CAS#: 53937-02-3 [m.chemicalbook.com]

- 3. 438090050 [thermofisher.com]

- 4. This compound | 53937-02-3 | Benchchem [benchchem.com]

- 5. 4-Benzyloxy-2(1H)-pyridone, 98% | CAS 53937-02-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound - High purity | EN [georganics.sk]

- 7. scbt.com [scbt.com]

- 8. 4-BENZYLOXY-2(1 H)-PYRIDONE | 53937-02-3 [m.chemicalbook.com]

An In-depth Technical Guide to 4-Benzyloxy-2(1H)-pyridone (CAS 53937-02-3) for Researchers and Drug Development Professionals

Introduction: 4-Benzyloxy-2(1H)-pyridone is a heterocyclic organic compound that serves as a valuable building block in synthetic and medicinal chemistry. Its pyridone core is recognized as a "privileged scaffold," frequently appearing in molecules with diverse biological activities. This technical guide provides a comprehensive overview of the properties, synthesis, and suppliers of 4-Benzyloxy-2(1H)-pyridone, with a particular focus on its application in the development of novel antibacterial agents.

Physicochemical and Spectroscopic Properties

The fundamental properties of 4-Benzyloxy-2(1H)-pyridone are summarized in the tables below, providing a ready reference for researchers.

| Identifier | Value |

| CAS Number | 53937-02-3[1] |

| Molecular Formula | C₁₂H₁₁NO₂[1] |

| Molecular Weight | 201.22 g/mol [1] |

| InChI Key | DOVNUEPFPBWTSV-UHFFFAOYSA-N[1] |

| SMILES | O=C1NC=CC(OCc2ccccc2)=C1[1] |

| Synonyms | 4-(Phenylmethoxy)-2(1H)-pyridinone, 4-Benzyloxy-2-hydroxypyridine[2][3] |

| Physical Property | Value |

| Appearance | Solid[1] |

| Melting Point | 201-203 °C (lit.)[1] |

| Form | Solid[1] |

| Spectroscopic Data | Predicted Values |

| Predicted ¹H NMR | A detailed spectrum would require experimental acquisition. |

| Predicted ¹³C NMR | A detailed spectrum would require experimental acquisition. |

| Mass Spectrometry (m/z) | [M+H]⁺: 202.08626, [M+Na]⁺: 224.06820, [M-H]⁻: 200.07170[4] |

Synthesis of 4-Benzyloxy-2(1H)-pyridone

A common and effective method for the synthesis of 4-Benzyloxy-2(1H)-pyridone proceeds via the rearrangement of 4-benzyloxypyridine-N-oxide.

Experimental Protocol: Synthesis from 4-Benzyloxypyridine-N-oxide[5]

Materials:

-

4-Benzyloxypyridine-N-oxide

-

Acetic anhydride

-

Ethyl acetate

-

Methanol

Procedure:

-

A mixture of 4-benzyloxypyridine-N-oxide (1 equivalent) and acetic anhydride (excess) is heated to reflux for 1.5 hours.

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove excess acetic anhydride.

-

The residue is dissolved in a mixture of ethyl acetate and methanol and stirred at 60 °C for 2 hours.

-

Upon cooling to room temperature, the product precipitates and is collected by filtration.

-

The filtrate can be further concentrated to yield a second crop of the product.

-

The combined crude product is purified by recrystallization from a methanol/ethyl acetate solvent mixture to afford pure 4-benzyloxy-2(1H)-pyridone.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-Benzyloxy-2(1H)-pyridone.

Application in Drug Discovery: Inhibition of Bacterial Enoyl-ACP Reductase (FabI)

Derivatives of 4-benzyloxy-2(1H)-pyridone have emerged as potent inhibitors of enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid synthesis II (FAS-II) pathway.[5] This pathway is a validated target for antibacterial drug discovery due to its significant differences from the mammalian fatty acid synthesis system.

The Bacterial Fatty Acid Synthesis (FAS-II) Pathway and FabI Inhibition

The FAS-II pathway is responsible for the elongation of fatty acid chains in bacteria. FabI catalyzes the final, rate-limiting step in each elongation cycle: the NADH-dependent reduction of a trans-2-enoyl-ACP substrate to an acyl-ACP. Inhibition of FabI disrupts the synthesis of essential fatty acids, leading to bacterial cell death.

The 2-pyridone scaffold, derived from 4-benzyloxy-2(1H)-pyridone, acts as a mimic of the natural substrate, binding to the active site of FabI and preventing the reduction of trans-2-enoyl-ACP.

Signaling Pathway of FabI Inhibition by 2-Pyridone Derivatives

Caption: Mechanism of FabI inhibition by 2-pyridone derivatives.

Experimental Protocol: In Vitro Inhibition Assay for Bacillus anthracis FabI (BaENR)[7]

Materials:

-

Purified Bacillus anthracis enoyl-ACP reductase (BaENR)

-

Crotonoyl-CoA (substrate)

-

NADH

-

Assay buffer (e.g., Tris-HCl with appropriate pH and additives)

-

4-Benzyloxy-2(1H)-pyridone derivatives (test compounds)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, NADH, and the test compound dilutions.

-

Initiate the enzymatic reaction by adding a solution of BaENR.

-

Immediately before reading, add the substrate (crotonoyl-CoA) to all wells.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the percentage of inhibition for each compound concentration relative to a control reaction without any inhibitor.

-

Determine the IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Suppliers of 4-Benzyloxy-2(1H)-pyridone

A variety of chemical suppliers offer 4-Benzyloxy-2(1H)-pyridone for research and development purposes. The following table lists some of the known suppliers.

| Supplier |

| Sigma-Aldrich[1] |

| Georganics[2] |

| ChemicalBook[6] |

| Survival Technologies[3] |

| Ambeed |

| Angene |

| Biosynth |

| BLD Pharm |

| Fisher Scientific |

| Merck |

| TCI America |

| VWR |

Disclaimer: The availability of this compound may vary by region and time. It is recommended to consult the suppliers' websites for the most current information.

Safety and Handling

4-Benzyloxy-2(1H)-pyridone is classified as an irritant.[7] Standard laboratory safety precautions should be followed when handling this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

4-Benzyloxy-2(1H)-pyridone is a key synthetic intermediate with significant potential in drug discovery, particularly in the development of novel antibacterial agents targeting the FabI enzyme. This guide has provided a comprehensive overview of its properties, synthesis, and a key biological application, along with the necessary experimental context for researchers in the field. The provided information aims to facilitate further investigation and utilization of this versatile compound in the pursuit of new therapeutic solutions.

References

- 1. 4-苄氧基-2(1H)-吡啶酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Benzyloxy-2-(1H)-pyridone - High purity | EN [georganics.sk]

- 3. survivaltechnologies.in [survivaltechnologies.in]

- 4. PubChemLite - 4-benzyloxy-2(1h)-pyridone (C12H11NO2) [pubchemlite.lcsb.uni.lu]

- 5. Design and Synthesis of 2-Pyridones as Novel Inhibitors of the Bacillus Anthracis Enoyl–ACP Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-BENZYLOXY-2(1 H)-PYRIDONE | 53937-02-3 [chemicalbook.com]

- 7. georganics.sk [georganics.sk]

The Tautomeric Landscape of 4-Hydroxy-2-Pyridone Derivatives: A Technical Guide to Stability and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxy-2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antibacterial, and antifungal properties. The inherent tautomerism of this heterocyclic system, existing in equilibrium between lactam and lactim forms, is a critical determinant of its physicochemical properties, stability, and ultimately, its biological function. Understanding and predicting the tautomeric preferences of 4-hydroxy-2-pyridone derivatives is therefore paramount for the rational design and development of novel therapeutics. This technical guide provides an in-depth analysis of the tautomerism and stability of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of their biological mechanisms.

The Core of the Matter: Tautomeric Equilibria

4-Hydroxy-2-pyridone derivatives primarily exist in a tautomeric equilibrium between the 4-hydroxy-2-pyridone (lactam) form and the 2,4-dihydroxypyridine (lactim) form. The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent, temperature, and the nature of substituents on the pyridone ring.

Generally, in the gas phase, the lactim (enol) form is favored.[1][2] However, in polar solvents and in the solid state, the equilibrium shifts significantly towards the more polar lactam (keto) form, which can engage in stronger intermolecular hydrogen bonding.[2] This shift is driven by the greater ability of the lactam tautomer to be stabilized by solvent molecules or by self-association through hydrogen bonds.

The stability of the tautomers is also influenced by aromaticity. While the dihydroxypyridine form possesses a fully aromatic pyridine ring, the pyridone form can also exhibit aromatic character through delocalization of the nitrogen lone pair into the ring, creating a charge-separated resonance structure.

Quantitative Insights into Tautomeric Stability

Table 1: Calculated Tautomeric Equilibrium Data for Pyridone/Hydroxypyridine Systems

| Compound | Tautomeric Equilibrium | Phase/Solvent | Method | ΔG (kcal/mol) | KT ([lactam]/[lactim]) | Reference |

| 2-Pyridone | 2-Hydroxypyridine ⇌ 2-Pyridone | Gas Phase | AM1 | -0.54 | 2.4 | [3] |

| 2-Pyridone | 2-Hydroxypyridine ⇌ 2-Pyridone | Aqueous | AM1 | 7.14 | ~1 x 10-5 | [3] |

| 2-Pyridone | 2-Hydroxypyridine ⇌ 2-Pyridone | Gas Phase | Experimental | -0.81 | ~3.9 | [3] |

| 2-Pyridone | 2-Hydroxypyridine ⇌ 2-Pyridone | Acetonitrile | Experimental | 2.96 | ~0.01 | [3] |

| 4-Pyridone | 4-Hydroxypyridine ⇌ 4-Pyridone | Gas Phase | Ab initio | -2.4 | 55.5 | [1] |

Note: Negative ΔG values indicate that the lactim (hydroxypyridine) form is more stable, while positive values indicate the lactam (pyridone) form is favored.

These data clearly illustrate the profound influence of the environment on the tautomeric equilibrium. In the gas phase, the hydroxy form is generally more stable, whereas in aqueous solution, the pyridone form predominates.

Experimental Protocols for Tautomer Analysis

The determination of tautomeric ratios and pKa values is crucial for understanding the behavior of 4-hydroxy-2-pyridone derivatives in biological systems. The following are foundational protocols for key experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Ratio Determination

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.[4][5] The principle lies in the fact that the different tautomers will have distinct chemical shifts for their respective nuclei (1H, 13C, 15N).

Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the 4-hydroxy-2-pyridone derivative in the desired deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) to a known concentration.

-

Data Acquisition: Acquire high-resolution 1H NMR spectra. If signals are broad due to exchange, consider variable temperature NMR to slow down the interconversion. For more complex structures, 2D NMR techniques like HSQC and HMBC can aid in signal assignment.[6]

-

Signal Integration: Identify well-resolved signals corresponding to each tautomer. Integrate the signals of protons that are unique to each form.

-

Quantification: The ratio of the integrals of the signals for each tautomer is directly proportional to the molar ratio of the tautomers in the solution. For example, if a proton signal for the lactam form has an integral of Ilactam and a corresponding proton signal for the lactim form has an integral of Ilactim, the tautomeric ratio is KT = Ilactam / Ilactim.

-

Validation: For accurate quantification, ensure that the chosen signals are not overlapping with other signals and have a good signal-to-noise ratio. The relaxation times (T1) of the integrated signals should be similar, or a long relaxation delay should be used during acquisition to ensure full relaxation.

UV-Vis Spectrophotometry for Tautomer and pKa Analysis

UV-Vis spectroscopy can be used to study tautomeric equilibria, particularly when the tautomers have distinct absorption spectra.[7][8] It is also a common method for pKa determination through pH-metric titration.[9]

Protocol for pKa Determination:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a mixed aqueous/organic solvent system).

-

Titration Setup: In a cuvette, place a known volume and concentration of the sample solution. Use a calibrated pH meter to monitor the pH.

-

Data Acquisition: Record the UV-Vis spectrum at a starting pH. Titrate the solution by adding small, precise volumes of a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). After each addition, stir the solution, allow the pH to stabilize, and record the full UV-Vis spectrum.

-

Data Analysis: Plot the absorbance at a wavelength where the spectral change is maximal against the pH. The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[10][11] For compounds with multiple ionizable groups, multiple inflection points may be observed.

Biological Significance and Signaling Pathways

The tautomeric state of 4-hydroxy-2-pyridone derivatives can significantly impact their biological activity by influencing their ability to interact with molecular targets. The lactam form, with its distinct hydrogen bond donor and acceptor sites, can mimic peptide bonds and interact with protein active sites.

Anticancer Mechanism of Sambutoxin

Sambutoxin, a 4-hydroxy-2-pyridone alkaloid, exhibits potent anticancer activity.[12][13] Its mechanism involves the induction of oxidative stress and apoptosis.

Inhibition of Bacterial DNA Synthesis

A novel class of 4-hydroxy-2-pyridones has been identified as potent inhibitors of bacterial DNA synthesis, targeting type II topoisomerases (DNA gyrase and topoisomerase IV).[14][15] This mechanism is distinct from that of fluoroquinolone antibiotics, offering a promising avenue for combating antibiotic resistance.

References

- 1. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sdiarticle2.in [sdiarticle2.in]

- 4. researchgate.net [researchgate.net]

- 5. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. researchgate.net [researchgate.net]

- 8. cris.unibo.it [cris.unibo.it]

- 9. benchchem.com [benchchem.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. byjus.com [byjus.com]

- 12. Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism. | Semantic Scholar [semanticscholar.org]

- 14. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Biological Activities of 4-Hydroxy-2-Pyridone Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities of 4-hydroxy-2-pyridone alkaloids, a class of naturally occurring and synthetic compounds with significant therapeutic potential. This document summarizes key quantitative data, details experimental protocols for activity assessment, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

4-hydroxy-2-pyridone alkaloids are a structurally diverse family of heterocyclic compounds isolated from various natural sources, including fungi and plants.[1][2] They have garnered considerable attention in the scientific community due to their wide range of biological activities, including cytotoxic, antimicrobial, antifungal, antiviral, anti-inflammatory, neuroprotective, and antioxidant effects.[1][2][3][4][5][6][7] This guide serves as a technical resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the 4-hydroxy-2-pyridone scaffold.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of various 4-hydroxy-2-pyridone alkaloids, providing a comparative overview of their potency.

Cytotoxic and Anticancer Activity

Table 1: Cytotoxic Activity of 4-Hydroxy-2-Pyridone Alkaloids against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Furanpydone A | MKN-45 (Gastric) | 4.35 | [1] |

| HCT116 (Colon) | 5.12 | [1] | |

| K562 (Leukemia) | 6.88 | [1] | |

| A549 (Lung) | 7.23 | [1] | |

| DU145 (Prostate) | 8.54 | [1] | |

| SF126 (CNS) | 9.72 | [1] | |

| A-375 (Melanoma) | 7.65 | [1] | |

| 786O (Renal) | 8.11 | [1] | |

| 5637 (Bladder) | 6.43 | [1] | |

| PATU8988T (Pancreatic) | 5.98 | [1] | |

| Cordypyridone H | L929 (Mouse fibroblast) | 0.28 | [5] |

| KB3.1 (Human cervical) | 0.08 | [5] | |

| A549 (Human lung) | 0.35 | [5] | |

| Torrubiellone C | Jurkat T cells | 7.05 | [8] |

| YM-215343 | HeLa S3 (Cervical) | 3.4 µg/mL | |

| Talarodride G | MCF-7 (Breast) | 24.97 µg/mL | |

| Compound 10 (from Talaromyces sp.) | MDA-MB-435 (Melanoma) | 3.61 | [9] |

Antimicrobial and Antifungal Activity

Table 2: Antimicrobial and Antifungal Activity of 4-Hydroxy-2-Pyridone Alkaloids

| Compound | Microorganism | MIC (µM) | Reference |

| Furanpydone A | Staphylococcus aureus | 12.5 | [1] |

| MRSA S. aureus | 12.5 | [1] | |

| N-hydroxyapiosporamide | Staphylococcus aureus | 25.0 | [1] |

| MRSA S. aureus | 25.0 | [1] | |

| Apiosporamide | Staphylococcus aureus | 1.56 | [1] |

| MRSA S. aureus | 3.12 | [1] | |

| Bacillus subtilis | 6.25 | [1] | |

| Clostridium perfringens | 6.25 | [1] | |

| Ralstonia solanacarum | 6.25 | [1] | |

| Cordypyridone H | Bacillus subtilis | <0.2 | [5] |

| Staphylococcus aureus | 0.78 | [5] | |

| Escherichia coli | 3.1 | [5] | |

| Candida albicans | 1.6 | [5] | |

| Rhodotorula glutinis | 1.6 | [5] | |

| Schizosaccharomyces pombe | 0.78 | [5] | |

| YM-215343 | Candida albicans | 2-16 µg/mL | |

| Cryptococcus neoformans | 2-16 µg/mL | ||

| Aspergillus fumigatus | 2-16 µg/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of the biological activities of 4-hydroxy-2-pyridone alkaloids.

Cytotoxicity Assessment: Cell Counting Kit-8 (CCK-8) Assay

This colorimetric assay is widely used to determine cell viability and cytotoxicity.

Materials:

-

96-well microplates

-

Cell Counting Kit-8 (CCK-8) reagent

-

Culture medium appropriate for the cell line

-

Test compound (4-hydroxy-2-pyridone alkaloid) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 10 µL of each concentration to the respective wells. Include a solvent control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of solvent control - Absorbance of blank)] x 100

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates (U- or V-bottom)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound dissolved in a suitable solvent

-

Positive control antibiotic/antifungal

-

Spectrophotometer or McFarland standards

Procedure:

-

Inoculum Preparation: Culture the microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the prepared inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a growth control (inoculum without compound), a sterility control (broth only), and a positive control with a known antimicrobial agent.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Antioxidant Activity Assessment: DPPH and ABTS Radical Scavenging Assays

These assays are commonly used to evaluate the free radical scavenging capacity of compounds.

DPPH Assay Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound (dissolved in methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated as: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.

ABTS Assay Protocol:

-

Reagent Preparation: Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM aqueous solution of potassium persulfate. Mix them in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+). Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay Procedure: In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of various concentrations of the test compound.

-

Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of radical scavenging activity is calculated similarly to the DPPH assay.

Signaling Pathways and Mechanisms of Action

4-hydroxy-2-pyridone alkaloids exert their biological effects through various molecular mechanisms, including the modulation of key signaling pathways.

Anticancer Activity: Induction of Apoptosis via the JNK Signaling Pathway

Sambutoxin, a representative 4-hydroxy-2-pyridone alkaloid, has been shown to induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent activation of the mitochondrial apoptosis pathway.

Caption: Sambutoxin-induced apoptotic signaling pathway in cancer cells.

Neuroprotective and Neuritogenic Activity: Targeting MAP4K4

Certain militarinone-inspired 4-hydroxy-2-pyridones have been found to promote neurite outgrowth, a crucial process in neuronal development and regeneration. This effect is mediated through the inhibition of the stress-activated protein kinase MAP4K4.

Caption: Inhibition of MAP4K4 by 4-hydroxy-2-pyridones promotes neurite outgrowth.

Experimental Workflows

Visualizing experimental workflows can aid in the design and execution of research projects focused on the biological evaluation of 4-hydroxy-2-pyridone alkaloids.

General Workflow for Bioactivity Screening of Natural Products

The discovery of bioactive natural products often follows a systematic screening process to identify and characterize compounds with therapeutic potential.

Caption: A typical workflow for the discovery of bioactive 4-hydroxy-2-pyridone alkaloids.

Workflow for Kinase Inhibition Assays

Determining the inhibitory effect of 4-hydroxy-2-pyridone alkaloids on specific kinases like MAP4K4 is crucial for understanding their mechanism of action.

Caption: Workflow for determining the kinase inhibitory activity of 4-hydroxy-2-pyridone alkaloids.

Conclusion

4-hydroxy-2-pyridone alkaloids represent a promising class of compounds with a broad spectrum of biological activities. Their potent cytotoxic, antimicrobial, and neuroprotective effects, coupled with their diverse chemical structures, make them attractive candidates for further drug discovery and development. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and insights into their mechanisms of action. Further investigation into the structure-activity relationships and the elucidation of additional molecular targets will undoubtedly pave the way for the development of novel therapeutics based on this versatile scaffold.

References

- 1. Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb [mdpi.com]

- 2. 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Parkinsonian 4-hydroxy-2-pyridones from an endolichenic fungus, Tolypocladium sp. (strain CNC14) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cordypyridones E–J: Antibiofilm 2‑Pyridone Alkaloids from the Nematode Antagonistic Fungus Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fungal 4-Hydroxy-2-Pyridone alkaloids: Structures, synthesis, biosynthesis, and bioactivities (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Physicochemical properties of 4(1H)-pyridone and quinolone chemotypes.

An In-depth Technical Guide to the Physicochemical Properties of 4(1H)-Pyridone and Quinolone Chemotypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4(1H)-pyridone and quinolone scaffolds are foundational chemotypes in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The 4(1H)-pyridone is a polar six-membered heterocycle whose physicochemical properties can be readily manipulated, making it a valuable component in drug design.[1][2] Quinolones, which feature a pyridone ring fused to a benzene ring, form the core of a major class of broad-spectrum antibiotics.[3][4] These antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.[5][6]

Understanding the physicochemical properties of these chemotypes—such as acidity (pKa), lipophilicity (logP), solubility, and melting point—is critical for drug development. These parameters profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential and ultimate therapeutic efficacy.[7] This guide provides a detailed overview of these key properties, outlines the experimental protocols for their determination, and explores the biological pathways where these structures play a significant role.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a drug candidate dictate its behavior in biological systems. For the 4(1H)-pyridone and quinolone cores, these properties are heavily influenced by their structural features and potential for substitution.

Acidity and Ionization (pKa)

The ionization constant (pKa) is crucial as it determines the charge state of a molecule at a given pH, which affects its solubility, permeability across biological membranes, and binding to its target.[7][8] Quinolone antibiotics are typically zwitterionic, possessing both an acidic carboxylic acid group and a basic amine moiety (often a piperazine ring), leading to two distinct pKa values.[9][10] 4(1H)-pyridone exists in tautomeric equilibrium with its enol form, 4-hydroxypyridine, with the keto form being favored in solution.[11]

Lipophilicity (logP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key determinant of membrane permeability and plasma protein binding. It is expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[12] While the core 4(1H)-pyridone is relatively polar, the addition of the fused benzene ring in quinolones and further substitutions can significantly increase lipophilicity.[13]

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption and distribution in the body. Poor solubility can lead to low bioavailability and hinder formulation development.[14][15] Both 4(1H)-pyridones and quinolones are known to have solubility challenges, a factor that must be carefully managed during lead optimization.[15] Solubility is pH-dependent for ionizable compounds like quinolones, with the neutral species generally exhibiting the lowest solubility in water.[9]

Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid. It is an indicator of the purity and the stability of the crystal lattice of a compound.[16] Pure crystalline compounds typically have a sharp melting point range, whereas impurities tend to lower and broaden this range.[16] Quinolone derivatives often exhibit high melting points, reflecting strong intermolecular interactions in their solid state.[7]

Data Summary of Physicochemical Properties

The following tables summarize key quantitative data for the parent 4(1H)-pyridone structure and representative quinolone antibiotics.

Table 1: Physicochemical Properties of 4(1H)-Pyridone

| Property | Value | Reference(s) |

| Molecular Weight | 95.10 g/mol | [17] |

| Melting Point | 149.8 - 150 °C | [11][18] |

| Boiling Point | 181 °C | [11] |

| Aqueous Solubility | 1,000,000 mg/L (at 20°C) | [18] |

| logP (o/w) | -1.30 (estimated) | [17][18] |

Table 2: Physicochemical Properties of Representative Quinolone Antibiotics

| Compound | Molecular Weight ( g/mol ) | pKa1 (Acidic) | pKa2 (Basic) | logP (o/w) | Aqueous Solubility | Melting Point (°C) |

| Nalidixic Acid | 232.24 | ~6.0 | - | 1.6 - 1.9 | Poorly soluble | 225-231 |

| Ciprofloxacin | 331.35 | 5.9 | 8.2 | -0.6 to -1.1 | 30 mg/L (at 20°C) | 255-257 |

| Levofloxacin | 361.37 | 5.5 | 8.0 | -0.3 | 100,000 mg/L | 225-227 |

| Moxifloxacin | 401.43 | 6.4 | 9.9 | -0.1 to 0.5 | 3,300 mg/L (at 20°C) | 233 |

Note: Specific values can vary slightly depending on the experimental conditions and data source. The provided data is a representative compilation.

Experimental Protocols

Accurate determination of physicochemical properties requires robust and standardized experimental methods.

Workflow for Physicochemical Profiling

A logical workflow ensures that foundational properties are determined early to inform subsequent, more complex assays.

Caption: A typical workflow for determining key physicochemical properties during drug discovery.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining ionization constants.[19]

-

Preparation : A precise amount of the compound is dissolved in a suitable co-solvent system (e.g., methanol-water) if aqueous solubility is low.

-

Titration : The solution is titrated with a standardized solution of strong acid (e.g., HCl) and then back-titrated with a strong base (e.g., NaOH).

-

Measurement : A calibrated pH electrode monitors the pH of the solution continuously as the titrant is added.

-

Analysis : The pKa values are determined from the inflection points of the resulting titration curve (pH vs. volume of titrant), often using specialized software for calculation.

logP Determination (Shake-Flask Method)

This is considered the "gold standard" for logP measurement.[12][20]

-

Equilibration : Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4 for logD) are mixed and allowed to mutually saturate.

-

Partitioning : A small amount of the test compound is added to the biphasic system. The mixture is then shaken vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[21]

-

Phase Separation : The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification : An aliquot is carefully removed from each phase. The concentration of the compound in each layer is determined using an appropriate analytical technique, such as HPLC-UV or LC-MS.[21]

-

Calculation : The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[12]

Aqueous Solubility Determination (Thermodynamic Method)

This method measures the equilibrium solubility of a compound and is crucial for late-stage development.[22][23]

-

Sample Preparation : An excess amount of the solid compound is added to a vial containing a specific volume of aqueous buffer (e.g., PBS, pH 7.4).[24]

-

Equilibration : The vial is sealed and agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[24]

-

Separation : The resulting suspension is filtered to remove all undissolved solid, yielding a saturated solution.

-

Analysis : The concentration of the compound in the clear filtrate is measured accurately, usually by HPLC-UV or LC-MS, against a standard calibration curve.[24] This concentration represents the thermodynamic solubility.

Melting Point Determination (Capillary Method)

This is the most common technique for determining the melting point of a crystalline solid.[25]

-

Sample Preparation : A small amount of the dry, finely powdered compound is packed into a thin glass capillary tube, sealed at one end, to a height of 2-3 mm.[26]

-

Apparatus Setup : The capillary tube is placed into a heating block of a melting point apparatus.[26]

-

Heating : The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to a slow rate (e.g., 1-2°C per minute) to allow for accurate observation.[26]

-

Observation : The temperatures are recorded at two points: when the first drop of liquid appears and when the entire sample has completely melted into a clear liquid. This range is reported as the melting point.[27]

Biological Relevance and Signaling Pathways

The physicochemical properties of quinolones directly enable their biological function as antibiotics and, in some cases, as bacterial signaling molecules.

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Quinolone antibiotics are bactericidal, primarily targeting DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[9][28] These enzymes are essential for managing DNA supercoiling during replication. By inhibiting their function, quinolones introduce double-strand DNA breaks, which ultimately leads to bacterial cell death.[5][6]

Caption: Quinolones trap bacterial topoisomerases on DNA, leading to lethal double-strand breaks.

Role in Bacterial Quorum Sensing

Beyond their antibiotic properties, certain 4-quinolones act as signaling molecules in bacterial communication systems known as quorum sensing. In the opportunistic pathogen Pseudomonas aeruginosa, 2-heptyl-3-hydroxy-4-quinolone, also called the Pseudomonas Quinolone Signal (PQS), functions as a cell-to-cell signal that regulates the expression of numerous virulence factors.[29][30] The production and activity of PQS are integrated into the complex las and rhl quorum sensing networks, highlighting a dual role for this chemotype in microbiology.[29]

Caption: The PQS system is integrated with other quorum sensing networks to control virulence in P. aeruginosa.

Conclusion

The 4(1H)-pyridone and quinolone chemotypes are of immense importance to drug discovery and development. Their utility is, however, intrinsically linked to their physicochemical properties. A thorough understanding and precise measurement of pKa, logP, solubility, and melting point are not merely academic exercises; they are essential activities that enable the rational design of molecules with improved ADME profiles and enhanced therapeutic potential. The protocols and data presented in this guide serve as a foundational resource for scientists working to optimize these privileged scaffolds for the next generation of therapeutics.

References

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinolone antibiotics - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00120D [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 6. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 12. acdlabs.com [acdlabs.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pharmatutor.org [pharmatutor.org]

- 15. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SSERC | Melting point determination [sserc.org.uk]

- 17. 4-Hydroxypyridine | C5H5NO | CID 12290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 4-hydroxypyridine, 626-64-2 [thegoodscentscompany.com]

- 19. researchgate.net [researchgate.net]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. enamine.net [enamine.net]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. Aqueous Solubility Assay - Enamine [enamine.net]

- 24. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 25. westlab.com [westlab.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. southalabama.edu [southalabama.edu]

- 28. Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Quinolones: from antibiotics to autoinducers - PMC [pmc.ncbi.nlm.nih.gov]

4-Benzyloxy-2-(1H)-pyridone: A Versatile Scaffold in Synthetic and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Benzyloxy-2-(1H)-pyridone is a crucial heterocyclic compound that serves as a versatile building block in organic synthesis and is particularly prominent in the field of medicinal chemistry. Its structure, featuring a protected hydroxyl group and a reactive pyridone ring system, allows for a wide array of chemical transformations. The 2-pyridone nucleus is recognized as a "privileged scaffold," known for its ability to interact with a variety of biological targets, making its derivatives promising candidates for drug discovery programs.[1] This guide provides a comprehensive overview of its synthesis, reactivity, and application in the development of complex molecules and therapeutic agents.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are essential for its application in synthesis. These characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 53937-02-3 | [2] |

| Molecular Formula | C₁₂H₁₁NO₂ | [2][3][4] |

| Molecular Weight | 201.22 g/mol | [2][3] |

| Appearance | Solid | |

| Melting Point | 201-203 °C | [3] |

| InChI Key | DOVNUEPFPBWTSV-UHFFFAOYSA-N | |

| SMILES | O=C1NC=CC(OCc2ccccc2)=C1 |

Table 2: Spectroscopic Data of this compound

| Technique | Key Diagnostic Signals | Reference |

| ¹H NMR | Methylene (CH₂) protons of the benzyloxy group typically appear as a singlet in the range of δ 5.1–5.3 ppm. | [1] |

| Mass Spec. | Predicted Collision Cross Section (CCS) for [M+H]⁺ adduct (m/z 202.08626) is 141.2 Ų. | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been established. A prevalent and direct method is the O-benzylation of 4-hydroxy-2-pyridone.[1] An alternative, well-documented approach begins with 4-benzyloxypyridine-N-oxide.

Synthesis from 4-Benzyloxypyridine-N-oxide

This method involves the rearrangement of 4-benzyloxypyridine-N-oxide using acetic anhydride. The N-oxide is heated in acetic anhydride, followed by hydrolysis to yield the desired 2-pyridone.[3]

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol details the synthesis from 4-benzyloxypyridine-N-oxide, adapted from established procedures.[3]

-

Reaction Setup: 4-benzyloxypyridine-N-oxide (24.8 g, 123 mmol) is added to acetic anhydride (150 mL).[3]

-

Heating: The mixture is heated to reflux and maintained for 1.5 hours.[3]

-

Work-up (Part 1): After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.[3]

-

Work-up (Part 2): The residue is dissolved in a mixture of ethyl acetate (150 mL) and methanol (10 mL) and stirred at 60 °C for 2 hours.[3]

-

Isolation: The solution is cooled to room temperature, and the precipitated solid is collected by filtration. Further concentration of the filtrate may yield additional product.[3]

-

Purification: The combined crude products are purified by recrystallization from a methanol/ethyl acetate solvent mixture to afford pure this compound.[3] A yield of 49% (12.1 g) has been reported for this procedure.[3]

Reactivity and Synthetic Applications

The utility of this compound as a building block stems from its predictable reactivity at several positions, primarily the ring nitrogen.

N-Alkylation vs. O-Alkylation

The 2-pyridone ring exists in tautomeric equilibrium with its 2-hydroxypyridine form.[1] This allows for alkylation at either the nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation). Selective N-alkylation is often desired for creating diverse molecular libraries and is a key transformation for this building block.

Achieving high selectivity for N-alkylation often requires specific reaction conditions. The use of a strong base in an anhydrous solvent is a common strategy.[5]

Caption: Key reaction pathways for this compound.

Experimental Protocol for Selective N-Alkylation

Selective N-alkylation can be achieved under mild, anhydrous conditions.[3][5] This procedure is crucial for synthesizing precursors to many biologically active compounds.

-

Reagents and Setup: To a solution of 4-benzyloxy-2(1H)-pyridone in an anhydrous aprotic solvent (e.g., THF), add potassium tert-butoxide (KOBu-t) as the base.[5]

-

Catalyst: Add a catalytic amount of tetrabutylammonium iodide (n-Bu₄I).[3][5] This phase-transfer catalyst facilitates the reaction.[5]

-

Alkylation: Add the desired alkylating agent (e.g., benzyl halide, alkyl halide) to the mixture.[5][6]

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating, monitoring progress by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product is then purified, typically by column chromatography.

Applications in Medicinal Chemistry and Drug Development

The pyridine and pyridone motifs are integral to numerous natural products and FDA-approved drugs.[7] this compound provides a robust starting point for accessing novel derivatives with therapeutic potential.

Table 3: Biological Activities of this compound Derivatives

| Derivative Class | Biological Target/Activity | Therapeutic Area | Reference |

| N-Substituted 2-Pyridones | Enoyl-ACP Reductase (ENR) | Antibacterial (e.g., Bacillus anthracis) | [6] |

| N-Substituted 2-Pyridones | Enhancer of Zeste Homolog 2 (EZH2) | Oncology (e.g., Glioma, Osteosarcoma) | [8][9][10] |

| Various Derivatives | General Antimicrobial | Infectious Diseases | [1] |

| Benzofuran Conjugates | Antiproliferative | Oncology (e.g., Hepatocellular Carcinoma) | [1] |

Case Study: Synthesis of GSK343, an EZH2 Inhibitor

A prominent example of the utility of this building block is in the synthesis of GSK343, a potent and selective inhibitor of EZH2, a histone methyltransferase implicated in various cancers.[9][10] The chemical structure of GSK343, N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl) methyl]-6-[2-(4-methylpiperazin-1-yl) pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide, contains a substituted 2-pyridone core that can be derived from precursors like this compound.[9] EZH2 inhibitors like GSK343 suppress cancer cell proliferation, reduce cancer stem-like phenotypes, and can reverse the mesenchymal transition in glioma cells.[8]

Caption: Simplified EZH2 signaling pathway inhibited by GSK343.

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance cannot be overstated. Its well-defined reactivity, particularly the capacity for selective N-alkylation, provides a reliable entry point to a vast chemical space of N-substituted 2-pyridone derivatives. The demonstrated success of these derivatives in modulating key biological targets, such as EZH2, underscores the power of this scaffold in modern drug discovery. For researchers in synthetic and medicinal chemistry, a thorough understanding of this building block's properties and reaction protocols is essential for the efficient development of novel therapeutics.

References

- 1. This compound | 53937-02-3 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 4-BENZYLOXY-2(1 H)-PYRIDONE | 53937-02-3 [chemicalbook.com]

- 4. PubChemLite - 4-benzyloxy-2(1h)-pyridone (C12H11NO2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSK343 induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GSK343 induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Nature's Arsenal: A Technical Guide to the Sources and Isolation of 4-Hydroxy-2-Pyridone Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation methodologies for 4-hydroxy-2-pyridone alkaloids, a class of secondary metabolites with significant therapeutic potential. This document details the fungal origins of these compounds, provides in-depth experimental protocols for their extraction and purification, and presents quantitative data to inform research and development efforts. Furthermore, it visualizes key signaling pathways influenced by these alkaloids, offering insights into their mechanisms of action.

Natural Sources of 4-Hydroxy-2-Pyridone Alkaloids

Fungi are the predominant natural source of 4-hydroxy-2-pyridone alkaloids. These compounds have been isolated from a diverse range of fungal genera, often found in unique ecological niches such as marine environments and as endophytes within plants.

Table 1: Fungal Sources of 4-Hydroxy-2-Pyridone Alkaloids

| Fungal Genus | Fungal Species | Associated Environment/Host | Example Alkaloids |

| Arthrinium | sp. UJNMF0008 | Deep-sea sediment | Arthpyrones D-K, Apiosporamide |

| arundinis ZSDS1-F3 | Sponge-derived | Arthpyrones A-C | |

| sp. GZWMJZ-606 | Endophytic in Houttuynia cordata | Furanpydones A and B, N-hydroxyapiosporamide | |

| Talaromyces | sp. CY-3 | Mangrove endophytic fungus | Sambutoxin derivatives |

| Fusarium | sambucinum | Potato parasite | Sambutoxin |

| Tolypocladium | sp. (strain CNC14) | Endolichenic fungus | Tolypyridones |

| Penicillium | sumatrense GZWMJZ-313 | Endophytic fungus | Citridones E-G |

| sp. | Marine-derived from brown alga Xiphophora gladiata | PF1140 | |

| Beauveria | tenella, bassiana | Entomopathogenic fungi | Tenellin |

While fungi are the primary producers, some plants, like Ricinus communis, are known to produce the 4-hydroxy-2-pyridone alkaloid ricinine.

Isolation and Purification Methodologies

The isolation of 4-hydroxy-2-pyridone alkaloids from fungal sources typically involves a multi-step process encompassing fermentation, extraction, and chromatography. The following sections provide detailed experimental protocols based on published literature.

Fungal Fermentation

The production of 4-hydroxy-2-pyridone alkaloids is highly dependent on the fungal strain and the culture conditions. The "One Strain, Many Compounds" (OSMAC) approach, which involves varying cultivation parameters to induce the production of a wider range of metabolites, is a valuable strategy.

Experimental Protocol: Solid-State Fermentation of Arthrinium sp.

-

Media Preparation: Prepare a solid-state fermentation medium consisting of rice. The specific composition can be optimized for the particular fungal strain.

-

Inoculation: Inoculate the sterilized solid medium with a fresh culture of the Arthrinium sp. strain.

-

Incubation: Incubate the culture flasks under static conditions at a controlled temperature (e.g., 28°C) for a period of 2-4 weeks.

-

Extraction: Following incubation, exhaustively extract the fermented solid medium with an organic solvent, typically ethyl acetate (EtOAc), at room temperature.

-

Concentration: Concentrate the resulting EtOAc extract under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of metabolites, is subjected to a series of chromatographic techniques to isolate the 4-hydroxy-2-pyridone alkaloids of interest.

Experimental Protocol: Isolation of Furanpydones from Arthrinium sp. GZWMJZ-606 [1]

-

Initial Fractionation (Silica Gel Column Chromatography):

-

Column Preparation: Pack a silica gel column (e.g., 200-300 mesh) with an appropriate diameter and length based on the amount of crude extract.

-

Loading: Adsorb the crude EtOAc extract (e.g., 480 g) onto silica gel and load it onto the column.

-

Elution: Elute the column with a stepwise gradient of petroleum ether (PE)-EtOAc (from 100:1 to 1:1, v/v) followed by a gradient of dichloromethane (CH₂Cl₂)-methanol (MeOH) (from 20:1 to 1:1, v/v).

-

Fraction Collection: Collect fractions of the eluate and monitor their composition using thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

Secondary Fractionation (Sephadex LH-20 and ODS Chromatography):

-

Sephadex LH-20: Subject the fractions containing the target compounds to size-exclusion chromatography on a Sephadex LH-20 column, eluting with a suitable solvent system (e.g., CH₂Cl₂-MeOH, 1:1, v/v) to remove pigments and other impurities.

-

Octadecylsilyl (ODS) Chromatography: Further purify the resulting sub-fractions using reversed-phase chromatography on an ODS column with a gradient of MeOH-H₂O.

-

-

Final Purification (Preparative and Semi-Preparative HPLC):

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Perform final purification of the enriched fractions on a preparative HPLC system equipped with a C18 column. Use a gradient of acetonitrile (ACN)-H₂O as the mobile phase.

-

Semi-Preparative HPLC: For final polishing of the isolated compounds, use a semi-preparative HPLC with a C18 column and an isocratic or shallow gradient elution of ACN-H₂O.

-

Workflow for the Isolation of 4-Hydroxy-2-Pyridone Alkaloids

Quantitative Data

The yield of 4-hydroxy-2-pyridone alkaloids can vary significantly depending on the fungal strain, fermentation conditions, and the efficiency of the isolation process. The following table summarizes available quantitative data from the literature.

Table 2: Yields of Selected 4-Hydroxy-2-Pyridone Alkaloids

| Fungal Strain | Alkaloid | Starting Material | Yield |

| Arthrinium sp. GZWMJZ-606 | Furanpydone A | 480 g crude EtOAc extract | 15.2 mg |

| Arthrinium sp. GZWMJZ-606 | Furanpydone B | 480 g crude EtOAc extract | 8.7 mg |

| Arthrinium sp. GZWMJZ-606 | N-hydroxyapiosporamide | 480 g crude EtOAc extract | 25.4 mg |

| Arthrinium sp. GZWMJZ-606 | Apiosporamide | 480 g crude EtOAc extract | 30.1 mg |

| Arthrinium sp. UJNMF0008 | Arthpyrone D | Not specified | Not specified |

| Talaromyces sp. CY-3 | Sambutoxin Derivatives | Not specified | Not specified |

Signaling Pathways and Mechanism of Action

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of 4-hydroxy-2-pyridone alkaloids. These compounds have been shown to modulate key signaling pathways involved in cell growth, proliferation, and apoptosis.

Inhibition of the PI3K/Akt Pathway by Arthpyrone L

Arthpyrone L, isolated from a deep-sea Arthrinium sp., has demonstrated anti-proliferative effects in osteosarcoma cells by inhibiting the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival and proliferation.

Diagram of Arthpyrone L-Mediated Inhibition of the PI3K/Akt Pathway

Activation of the p53 Pathway by a Sambutoxin Derivative

A derivative of sambutoxin, isolated from the mangrove endophytic fungus Talaromyces sp. CY-3, has been shown to induce cell cycle arrest in the G0/G1 phase by activating the p53 and p21/CyclinD1/Rb signaling pathways. The p53 tumor suppressor protein plays a crucial role in preventing cancer development.

Diagram of Sambutoxin Derivative-Mediated Activation of the p53 Pathway

Conclusion

4-Hydroxy-2-pyridone alkaloids represent a promising class of natural products with diverse biological activities. Fungi, particularly those from marine and endophytic environments, are a rich source of these compounds. The isolation and purification of these alkaloids require a combination of chromatographic techniques, and optimization of fermentation conditions is crucial for maximizing yields. Further research into the mechanisms of action of these compounds, particularly their interactions with key signaling pathways, will be vital for their development as therapeutic agents. This guide provides a foundational resource for researchers embarking on the discovery and development of novel 4-hydroxy-2-pyridone alkaloid-based drugs.

References

Methodological & Application

Protocol for N-alkylation of 4-benzyloxy-2(1H)-pyridone.

Application Note

The N-alkylation of pyridones is a fundamental transformation in organic synthesis, providing access to a wide array of substituted heterocyclic compounds that are prevalent in medicinal chemistry and materials science.[1] The 4-benzyloxy-2(1H)-pyridone scaffold is of particular interest as the benzyloxy group can serve as a protecting group for the 4-hydroxy functionality, allowing for selective modification at the nitrogen position. This protocol details a general and efficient method for the N-alkylation of 4-benzyloxy-2(1H)-pyridone using various alkyl halides.

The primary challenge in the alkylation of 2-pyridones is controlling the regioselectivity between N-alkylation and O-alkylation.[2][3] The ambident nucleophilic nature of the pyridone anion can lead to a mixture of products, often necessitating tedious purification.[2] The described protocol utilizes conditions that have been shown to selectively favor N-alkylation. Specifically, the use of a strong base in an anhydrous polar aprotic solvent is a common strategy.[2] Variations of this procedure have been reported, including the use of phase-transfer catalysts or specific salts to enhance selectivity and yield.[4]

This document provides a standardized procedure for researchers, scientists, and drug development professionals to synthesize a variety of N-substituted 4-benzyloxy-2-pyridone derivatives. The protocol is adaptable for different alkylating agents, and the expected yields are summarized for clarity.

Experimental Protocol

Objective: To synthesize N-alkylated 4-benzyloxy-2(1H)-pyridone derivatives through a selective N-alkylation reaction.

Materials:

-

4-Benzyloxy-2(1H)-pyridone

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Tetrabutylammonium iodide (n-Bu₄NI) (optional, as catalyst)[4]

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-benzyloxy-2(1H)-pyridone (1.0 eq). Dissolve the starting material in anhydrous DMF or THF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add the base (e.g., t-BuOK, 1.1 eq or NaH, 1.2 eq) portion-wise to the stirred solution. If using NaH, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

-

Addition of Alkylating Agent: If a catalyst such as n-Bu₄NI is used, add it at this stage (0.1 eq).[4] Slowly add the alkyl halide (1.1-1.5 eq) to the reaction mixture at 0 °C or room temperature, depending on the reactivity of the halide.

-

Reaction Monitoring: Allow the reaction to stir at room temperature or heat as necessary (e.g., 50-80 °C).[2] Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously quench with water or a saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 4-benzyloxy-2-pyridone.

Data Presentation

The following table summarizes typical reaction conditions and yields for the N-alkylation of 4-alkoxy-2-pyridones, which are analogous to the target compound.

| Entry | Alkylating Agent | Base (eq) | Solvent | Catalyst (eq) | Temp (°C) | Time (h) | Yield (%) |